![molecular formula C16H20N2O6S2 B8788467 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE](/img/structure/B8788467.png)
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE is an organic compound characterized by the presence of two p-methoxybenzenesulfonylamino groups attached to an ethane backbone
準備方法
The synthesis of 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE typically involves the reaction of p-methoxybenzenesulfonyl chloride with ethylenediamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound.
化学反応の分析
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
科学的研究の応用
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and functional groups.
作用機序
The mechanism of action of 4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The compound may also interact with cellular pathways involved in signal transduction, affecting various biological processes .
類似化合物との比較
4-METHOXY-N-[2-(4-METHOXYBENZENESULFONAMIDO)ETHYL]BENZENESULFONAMIDE can be compared with other similar compounds, such as:
1,2-Bis(2,4,6-tribromophenoxy)ethane: This compound is used as a flame retardant and has different chemical properties due to the presence of bromine atoms.
1,2-Bis(dichlorophosphino)ethane: Used as a ligand in coordination chemistry, this compound has phosphine groups instead of sulfonyl groups.
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another phosphine ligand with different steric and electronic properties compared to this compound.
特性
分子式 |
C16H20N2O6S2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC名 |
4-methoxy-N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O6S2/c1-23-13-3-7-15(8-4-13)25(19,20)17-11-12-18-26(21,22)16-9-5-14(24-2)6-10-16/h3-10,17-18H,11-12H2,1-2H3 |
InChIキー |
RRTRIPGGLWSDMI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
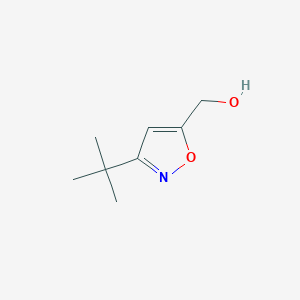
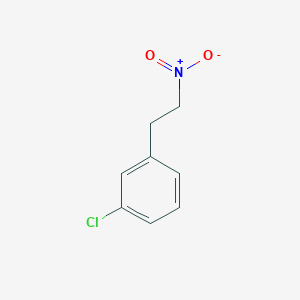
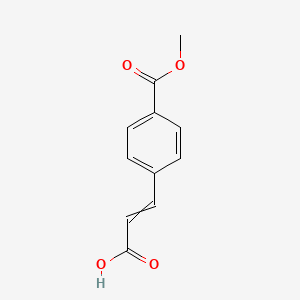
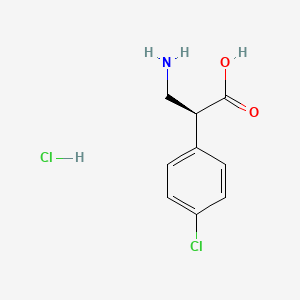
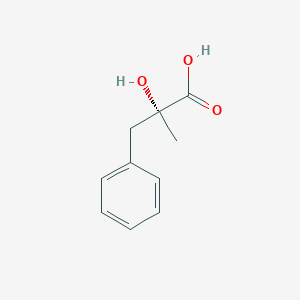
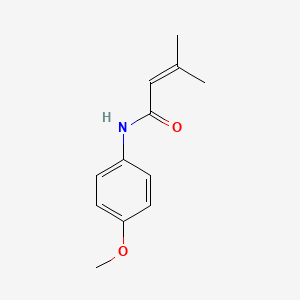
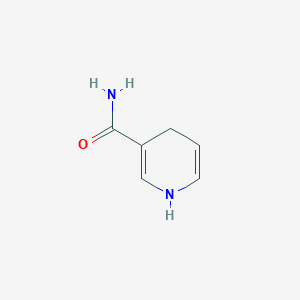
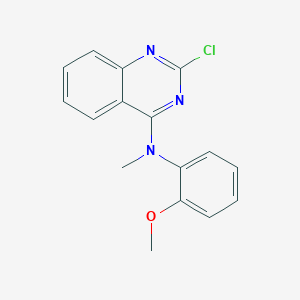
![2-Chloro-3-iodopyrazolo[1,5-A]pyridine](/img/structure/B8788454.png)
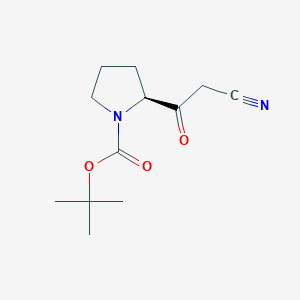
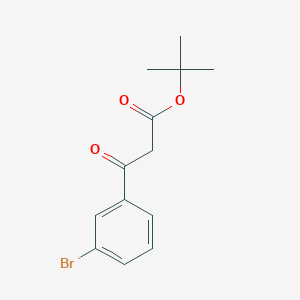
![N-[3-(4-Pyridyl)propyl]phthalimide](/img/structure/B8788475.png)
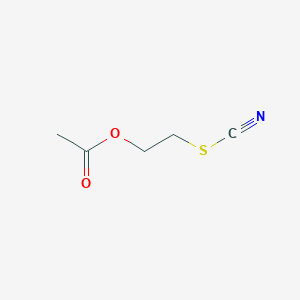
![2-Chloro-1-[4-(2-phenylethyl)phenyl]ethan-1-one](/img/structure/B8788488.png)
